6-Methyladenine
Overview
Description
6-Methyladenine is a methyladenine that is 9H-purin-6-amine substituted by a methyl group at the amino nitrogen . It is a 6-alkylaminopurine and a methyladenine . It has a role as a human metabolite . It is also found in Trypanosoma brucei .
Synthesis Analysis
The synthesis of 6-Methyladenine is associated with cellular stresses. In vitro experiments point towards the generation of misincorporated DNA 6mA being associated with the cellular stresses-caused release of RNA N6-methyladenine (m6A) nucleoside .
Molecular Structure Analysis
6-Methyladenine is a natural product found in Trypanosoma brucei . The presence of 6-methyladenine reduces the in vitro interactions by more than 500-fold between SIDD and SATB1, a crucial chromatin organizer that interacts with SIDD regions .
Chemical Reactions Analysis
6-Methyladenine (6mA) is a conserved and dynamic DNA mark. It is a regulated and dynamic epigenetic mark. Examination of the enzymes responsible for the removal of DNA base damage fostered the identification and characterization of the DNA demethylation processes .
Physical And Chemical Properties Analysis
6-Methyladenine has a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol . It is a 6-alkylaminopurine and a methyladenine .
Scientific Research Applications
Role in RNA Metabolism
N6-Methyladenine (m6A) is the most abundant modification of eukaryotic mRNA and is involved in almost every stage of RNA metabolism . It has been demonstrated to be a regulator of the occurrence and development of a substantial number of diseases, especially cancers .
Impact on Cellular Processes
As a substrate, N6-Methyladenine serves as a valuable tool to investigate the impact of specific drugs on cellular processes . It functions as a substrate, inhibitor, and activator of various enzymes and proteins, making it invaluable in biochemical and physiological studies .
Role in Cancer Metabolism
m6A exerts widespread effects on cancer metabolism reprogramming by regulating a wide range of metabolic enzymes . It has been shown to play a significant role in cancer cell metabolic pathways .
Involvement in Inflammatory Responses
RNA methylation is linked to various inflammatory states, including autoimmunity, infection, metabolic disease, cancer, neurodegenerative diseases, heart diseases, and bone diseases . The association between m6A modification and inflammatory response in diseases has been explored .
Role in Aging
N6-Methyladenine progressively accumulates in mitochondrial DNA during aging . This suggests a fundamental role for mtDNA N6-adenine methylation in aging .
Epigenetic Mark in Eukaryotes
N6-Methyladenine has been reported as a potentially important ‘epigenetic’ mark in eukaryotes . It significantly hinders DNA- and RNA-directed DNA synthesis .
Role in Purine Metabolism
Purines perform important functions in the cell, including the formation of the monomeric precursors of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Purines are structural components of some coenzymes and modulate energy metabolism and signal transduction .
Potential Biomarker and Therapeutic Target
The potential clinical application of m6A as a biomarker and therapeutic target for inflammatory diseases has been discussed . It could be used as a diagnostic technique to determine age using DNA .
Mechanism of Action
Target of Action
It is known to be a reagent for substitution of adenine nucleotide analogs .
Mode of Action
N-Methyl-7H-Purin-6-Amine interacts with its targets by substituting adenine nucleotide analogs . This substitution can enhance the potency of py receptor antagonists .
Biochemical Pathways
Adenine methylation, an epigenetic mark, has been observed in single-celled organisms and rarely in mammalian cells .
Result of Action
It is known to inhibit the maturation of oocytes and the rupture of follicles .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature for optimal stability .
properties
IUPAC Name |
N-methyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOMXBHMKXXTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020857 | |
Record name | N-Methyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Methyladenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.18 mg/mL at 20 °C | |
Record name | 6-Methyladenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
443-72-1 | |
Record name | N6-Methyladenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-Methyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl(purin-6-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IBY2BGAX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Methyladenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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